In Vitro PYCR1 Enzyme Inhibition
In a biochemical enzyme inhibition assay using 6x-His-tagged and SUMO-tagged human pyrroline-5-carboxylate reductase 1 (PYCR1) expressed in Escherichia coli BL21 (DE3) cells, 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol demonstrated an IC₅₀ value of 16,000 nM (1.60E+4 nM) [1]. While a direct comparator data for the closest analogs (e.g., 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol) in the same assay is not available in the public domain, this quantitative data point provides a baseline for comparison against other chemical series. The observed micromolar potency suggests the compound can serve as a starting point for optimization or as a control compound for PYCR1-related studies.
| Evidence Dimension | Inhibitory activity (IC₅₀) against human PYCR1 enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 16,000 nM |
| Comparator Or Baseline | Data for direct comparator (e.g., 3-chloro analog) not available; baseline is enzyme activity without inhibitor. |
| Quantified Difference | Not applicable due to lack of direct comparator data. |
| Conditions | Biochemical enzyme assay using recombinant human PYCR1 expressed in E. coli, measuring reduction in NADH oxidation. |
Why This Matters
This is the only reported quantitative biological activity for this compound, confirming its ability to engage a biologically relevant target and providing a validated benchmark for further optimization.
- [1] BindingDB. (2021). BDBM50522058 CHEMBL4470037: Inhibition of human PYCR1. Retrieved from https://www.bindingdb.org/ View Source
